molecular formula C19H28O3 B1343627 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylvalerophenone CAS No. 898755-39-0

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylvalerophenone

Cat. No. B1343627
M. Wt: 304.4 g/mol
InChI Key: SQRDWVHHHQYIQC-UHFFFAOYSA-N
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Description

This compound is a derivative of valerophenone, which is a common building block in organic chemistry. The presence of the 5,5-dimethyl-1,3-dioxan-2-yl group suggests that it might have interesting reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable valerophenone derivative with a 5,5-dimethyl-1,3-dioxan-2-yl group. The exact methods would depend on the specific reactivity of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the typical features of a ketone, with the carbonyl group playing a central role. The 5,5-dimethyl-1,3-dioxan-2-yl group would likely introduce steric hindrance and could influence the reactivity of the carbonyl group .


Chemical Reactions Analysis

As a ketone, this compound would be expected to undergo typical carbonyl reactions, such as nucleophilic addition. The presence of the 5,5-dimethyl-1,3-dioxan-2-yl group could influence the reactivity and selectivity of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As a ketone, it would be expected to have a polar carbonyl group, which could lead to intermolecular forces like hydrogen bonding. The 5,5-dimethyl-1,3-dioxan-2-yl group could influence properties like solubility and boiling/melting points .

Scientific Research Applications

Photovoltaic Cells

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylvalerophenone has been utilized in the synthesis of oligophenylenevinylenes (OPVs), which are employed as active materials in photovoltaic cells. These materials have shown conversion efficiencies in the range of 0.5-1% in blends with the soluble C60 derivative PCBM, indicating their potential in renewable energy applications (Jørgensen & Krebs, 2005).

Anti-inflammatory Applications

Another application of this compound is in the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which have been evaluated for their anti-inflammatory activities. Certain derivatives exhibited higher anti-inflammatory activity than the standard reference drug aspirin, highlighting their potential in the pharmaceutical industry as novel anti-inflammatory agents (Li et al., 2008).

Heterogeneously Catalysed Condensations

The compound has been involved in studies focusing on the acid-catalysed condensation of glycerol (a chemical from renewable materials) with various aldehydes and ketones to synthesize [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These products are of interest as potential novel platform chemicals, especially [1,3]dioxan-5-ols which serve as precursors for 1,3-propanediol derivatives, indicating a route towards sustainable chemical synthesis (Deutsch, Martin, & Lieske, 2007).

Ring Opening Reactions

Research has also explored the ring-opening reactions of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines, leading to various derivatives. These studies provide insights into the reactivity and potential applications of this compound in synthesizing a wide range of heterocyclic compounds (Šafár̆ et al., 2000).

Photoinitiator for Free Radical Polymerization

Moreover, benzophenone-1,3-dioxane derivatives have been synthesized and characterized as hydrogen abstraction type photoinitiators for free radical polymerization. These initiators, which do not require an additional hydrogen donor, present an alternative to conventional initiator systems, demonstrating the versatility of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylvalerophenone in polymer science applications (Wang et al., 2010).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and the nature of its breakdown products. Standard safety precautions for handling ketones should be followed .

Future Directions

Future research on this compound could explore its reactivity in more detail, potentially developing new synthetic applications. If it has biological activity, it could be studied as a potential pharmaceutical .

properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-4-15-9-11-16(12-10-15)17(20)7-5-6-8-18-21-13-19(2,3)14-22-18/h9-12,18H,4-8,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRDWVHHHQYIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645986
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylvalerophenone

CAS RN

898755-39-0
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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